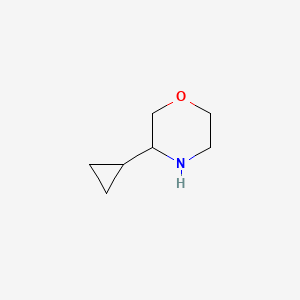![molecular formula C15H25NO4 B1422690 1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol CAS No. 109791-18-6](/img/structure/B1422690.png)
1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of “1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol” is not well-documented in the available literature . It’s possible that it could be synthesized through a series of organic reactions, but without specific information, it’s difficult to provide a detailed synthesis analysis .Aplicaciones Científicas De Investigación
1. Chiral Separation Techniques
1-[(1-Methylethyl)amino]-3-phenoxy-2-propanol and related compounds have been studied for their enantioseparation using pH-zone-refining countercurrent chromatography. This technique allows for the separation of enantiomers with high purity and recovery, highlighting its importance in the separation of optical isomers in pharmaceutical compounds (Lv et al., 2018).
2. Metabolic Studies
Research into the metabolic pathways of similar compounds, such as metoprolol, involves asymmetric synthesis and determination of absolute configurations of diastereoisomers. This contributes to understanding the stereoselective metabolic processes of these compounds (Shetty & Nelson, 1988).
3. Stereoselective Separation for Beta-adrenergic Blocking Agents
Studies have shown the successful stereoselective separation of β-adrenergic blocking agents, including compounds similar to 1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol, by countercurrent chromatography. This research is significant for isolating optical isomers in pharmaceutical research (Lv et al., 2017).
4. Synthesis and Evaluation in Drug Development
The compound and its derivatives have been explored in drug development, such as in the design and synthesis of novel uterine relaxants. This research involves evaluating the biological activity of these compounds in vitro and in vivo, contributing to the development of new therapeutic agents (Viswanathan et al., 2005).
5. Study of Allosteric Modifiers of Hemoglobin
Research on derivatives of this compound has contributed to understanding allosteric modifiers of hemoglobin. These studies focus on designing and synthesizing compounds that can influence hemoglobin's oxygen affinity, which has implications for clinical and biological applications (Randad et al., 1991).
Propiedades
IUPAC Name |
1-[4-(2-hydroxyethoxymethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-12(2)16-9-14(18)11-20-15-5-3-13(4-6-15)10-19-8-7-17/h3-6,12,14,16-18H,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGGWEPYIOOYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)COCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




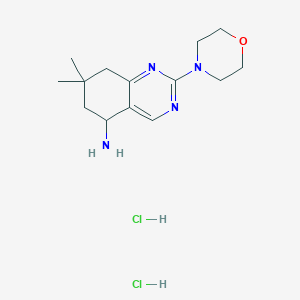
![{[5-(3-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1422613.png)


![tert-butyl N-[(E)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino]carbamate](/img/structure/B1422618.png)
![tert-butyl N-[(E)-[1-amino-2-(3-chlorophenoxy)ethylidene]amino]carbamate](/img/structure/B1422619.png)

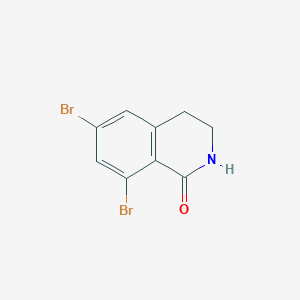
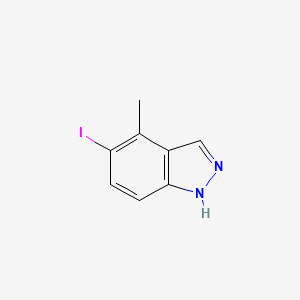
![6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1422626.png)
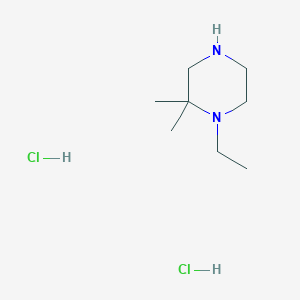
![[(1-Ethyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1422629.png)
